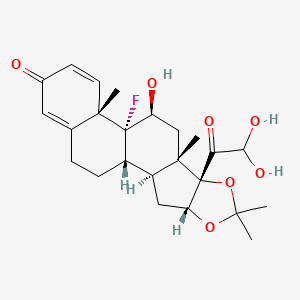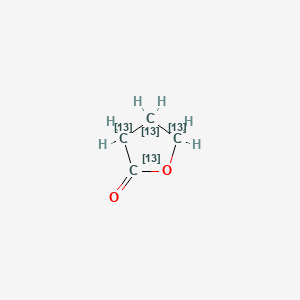
25-羟基维生素 D3 3-半琥珀酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
25-Hydroxyvitamin D3 3-Hemisuccinate is a conjugate of 25-Hydroxyvitamin D3, the principal circulating form of vitamin D3, formed in the liver by hydroxylation at C-25 . It is used in scientific research and as a synthetic intermediate .
Synthesis Analysis
The synthesis of 25-Hydroxyvitamin D3 3-Hemisuccinate involves the use of a molybdenum-dependent steroid C25 dehydrogenase produced in the denitrifying bacterium Thauera aromatica under semi-aerobic conditions . The enzyme uses water as a highly selective VitD3 hydroxylating agent and is independent of an electron donor system .Molecular Structure Analysis
The molecular formula of 25-Hydroxyvitamin D3 3-Hemisuccinate is C31 H48 O5, and it has a molecular weight of 500.71 .Chemical Reactions Analysis
The chemical reactions involving 25-Hydroxyvitamin D3 3-Hemisuccinate are primarily related to its conversion to other forms of Vitamin D3. For instance, it can be converted to 1,25-dihydroxycholecalciferol, the biologically active form of vitamin D3 .科学研究应用
在免疫反应和疾病预防中的作用
用于诊断应用的合成:25-羟基维生素 D3-半琥珀酸酯的合成已被用于产生针对 25-羟基维生素 D3 的特异性抗体,从而能够开发用于与维生素 D 水平相关的疾病的临床诊断。这种人工抗原制剂可以更好地检测和监测患者的维生素 D 状态 (Wan 等人,2011)。
增强过敏症的免疫疗法:研究表明,25-羟基维生素 D3 促进了过敏症模型中特异性免疫疗法的长期效果。这表明该化合物有可能增强过敏性疾病治疗的疗效,表明其具有免疫调节特性 (Heine 等人,2014)。
改善 COVID-19 患者的维生素 D 状态:一项研究发现,25-羟基维生素 D3 治疗与住院 COVID-19 患者血液中嗜中性粒细胞与淋巴细胞比率降低有关,该比率是疾病严重程度的标志。这表明其具有调节免疫反应和改善传染病预后的潜力 (Maghbooli 等人,2021)。
在细胞和分子研究中的应用
干细胞的成骨分化:25-羟基维生素 D3 在人间充质干细胞 (hMSC) 中诱导成骨分化,为骨组织工程和骨相关疾病的潜在治疗提供了宝贵的见解。这种细胞效应强调了维生素 D 代谢物在骨骼健康和再生中的重要性 (Lou 等人,2017)。
维生素 D 状态和子宫肌瘤:对患有肌瘤子宫的患者的 25-羟基维生素 D3 水平的评估显示,维生素 D3 缺乏与子宫肌瘤的发生之间存在显着关联。这突出了维生素 D3 状态在肌瘤状况的发展和管理中的潜在作用 (Srivastava 等人,2020)。
安全和危害
作用机制
Target of Action
The primary target of 25-Hydroxyvitamin D3 3-Hemisuccinate (25(OH)D3-3HS) is the Vitamin D Receptor (VDR) in cells. The VDR is a nuclear receptor that regulates gene expression when activated by vitamin D . It plays a crucial role in various cellular processes, including calcium homeostasis and immune function .
Biochemical Pathways
The synthesis of 25(OH)D3-3HS involves the hydroxylation of Vitamin D3 at C-25 in the liver, forming 25-Hydroxyvitamin D3 . This compound is then further modified to form 25(OH)D3-3HS . The activation of Vitamin D3 involves its conversion to 25(OH)D3, followed by a second hydroxylation in the kidneys to produce 1,25-dihydroxyvitamin D3, the biologically active form .
Pharmacokinetics
. The impact of these processes on the bioavailability of 25(OH)D3-3HS is currently unknown.
Result of Action
The molecular and cellular effects of 25(OH)D3-3HS are believed to be similar to those of 25(OH)D3 due to their structural similarity. 25(OH)D3 has been shown to reduce the inhibitory effect of high glucose on the activity of human retinal microvascular endothelial cells . .
Action Environment
The action of 25(OH)D3-3HS, like other Vitamin D metabolites, can be influenced by various environmental factors. For instance, the synthesis of Vitamin D3, the precursor of 25(OH)D3-3HS, is influenced by exposure to UVB radiation . Additionally, factors such as diet and age can influence the levels of Vitamin D and its metabolites in the body .
生化分析
Biochemical Properties
25-Hydroxyvitamin D3 3-Hemisuccinate interacts with various enzymes, proteins, and other biomolecules. It is further transformed to the biologically active metabolite 1 α,25-dihydroxyvitamin D3 (1 α,25- (OH) 2 D3) by CYP27B1 in the kidney and extrarenal tissues, and to nonactive metabolites by other cytochrome P450 enzymes . The nature of these interactions involves enzymatic conversion processes that are crucial for the regulation of calcium and phosphate metabolism in the body .
Cellular Effects
25-Hydroxyvitamin D3 3-Hemisuccinate has significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit oxidative stress and ferroptosis in retinal microvascular endothelial cells induced by high glucose through down-regulation of miR-93 . This suggests that 25-Hydroxyvitamin D3 3-Hemisuccinate can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 25-Hydroxyvitamin D3 3-Hemisuccinate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The hormonal metabolite of vitamin D, 1α,25-dihydroxyvitamin D3 (1,25D), initiates biological responses via binding to the vitamin D receptor (VDR). When occupied by 1,25D, VDR interacts with the retinoid X receptor (RXR) to form a heterodimer that binds to vitamin D responsive elements in the region of genes directly controlled by 1,25D .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 25-Hydroxyvitamin D3 3-Hemisuccinate can change over time. For instance, a study showed that the addition of 25(OH)D3 to either hepatic mitochondria or microsomes caused a concentration-dependent increase in the production of 1,25-dihydroxyvitamin D3 [1,25(OH)2D3] over time . This indicates the product’s stability and its long-term effects on cellular function observed in in vitro studies .
Dosage Effects in Animal Models
The effects of 25-Hydroxyvitamin D3 3-Hemisuccinate can vary with different dosages in animal models. For example, a study showed that the effects of Vitamin D2 and D3 supplements on 25-hydroxyvitamin D level may be dosing-schedule and sex-dependent . This suggests that the dosage of 25-Hydroxyvitamin D3 3-Hemisuccinate can influence its effects in animal models .
Metabolic Pathways
25-Hydroxyvitamin D3 3-Hemisuccinate is involved in several metabolic pathways. It is metabolized in the liver by the CYP (cytochrome P450) enzymes CYP2R1 and CYP27A1 to 25 (OH)D2 and 25 (OH)D3, respectively . This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
25-Hydroxyvitamin D3 3-Hemisuccinate is transported and distributed within cells and tissues. It undergoes sulfation and glucuronidation in the liver, forming two major conjugative metabolites, 25OHD3 -3- O -sulfate (25OHD3 -S) and 25OHD3 -3- O -glucuronide (25OHD3 -G), both of which were detected in human blood and bile . This suggests that transporters could play important roles in the enterohepatic circulation of 25OHD3 conjugates .
Subcellular Localization
The subcellular localization of 25-Hydroxyvitamin D3 3-Hemisuccinate is primarily in the mitochondria and microsomes of the liver cells . This localization can affect its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
属性
| { "Design of the Synthesis Pathway": "The synthesis of 25-Hydroxyvitamin D3 3-Hemisuccinate can be achieved through a multi-step process involving the conversion of starting materials to intermediates, followed by the final conversion to the target compound.", "Starting Materials": [ "Cholecalciferol", "Succinic anhydride", "Pyridine", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Chloroform" ], "Reaction": [ "Step 1: Cholecalciferol is reacted with succinic anhydride in the presence of pyridine to form the 3-succinyl derivative intermediate.", "Step 2: The intermediate is then treated with hydrochloric acid to remove the 3-succinyl group, leading to the formation of 25-Hydroxyvitamin D3.", "Step 3: The 25-Hydroxyvitamin D3 is then reacted with sodium hydroxide and methanol to form the 3-methoxycarbonyl derivative intermediate.", "Step 4: The intermediate is then treated with ethyl acetate and chloroform to remove the 3-methoxycarbonyl group, leading to the formation of 25-Hydroxyvitamin D3 3-Hemisuccinate." ] } | |
CAS 编号 |
69511-19-9 |
分子式 |
C31H48O5 |
分子量 |
500.72 |
IUPAC 名称 |
4-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-4-oxobutanoic acid |
InChI |
InChI=1S/C31H48O5/c1-21-10-13-25(36-29(34)17-16-28(32)33)20-24(21)12-11-23-9-7-19-31(5)26(14-15-27(23)31)22(2)8-6-18-30(3,4)35/h11-12,22,25-27,35H,1,6-10,13-20H2,2-5H3,(H,32,33)/b23-11+,24-12-/t22-,25+,26-,27+,31-/m1/s1 |
InChI 键 |
XYAOPXNVLMIXNI-BPMXTZFCSA-N |
SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC(=O)CCC(=O)O)C |
同义词 |
(3β,5Z,7E)- 3-(Hydrogen Butanedioate)-9,10-Secocholesta-5,7,10(19)-triene-3,25-diol; 25-Hydroxycholecalciferol-3-hemisuccinate; Calcidiol 3-Hemisuccinate |
产品来源 |
United States |
Q1: Why is 25-Hydroxyvitamin D3 3-Hemisuccinate conjugated to carrier proteins like Bovine Serum Albumin?
A: 25-Hydroxyvitamin D3 3-Hemisuccinate, on its own, is a small molecule called a hapten. Haptens are not inherently immunogenic, meaning they cannot elicit an immune response on their own. Conjugating it to a larger carrier protein like Bovine Serum Albumin creates a complete antigen. This conjugate is then used to immunize animals, prompting their immune systems to produce antibodies that can specifically recognize and bind to the 25-Hydroxyvitamin D3 3-Hemisuccinate portion. These antibodies can then be used to develop sensitive and specific immunoassays for detecting 1α,25-dihydroxyvitamin D3. [, ]
Q2: How do monoclonal antibodies generated using the 25-Hydroxyvitamin D3 3-Hemisuccinate conjugate contribute to 1α,25-dihydroxyvitamin D3 research?
A: Researchers successfully generated monoclonal antibodies against 1α,25-dihydroxyvitamin D3 using two different hapten-carrier conjugates, one of which was 25-Hydroxyvitamin D3 3-Hemisuccinate conjugated with Bovine Serum Albumin. [] These antibodies showed high affinity for 1α,25-dihydroxyvitamin D3 in subsequent radioimmunoassays (RIA). [] This development is crucial because it paves the way for developing highly specific and sensitive immunoassays for 1α,25-dihydroxyvitamin D3, a key hormone involved in calcium metabolism. These assays can be valuable tools in clinical settings for diagnosing and monitoring various conditions related to vitamin D deficiency or excess. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(1R,5S,6S)-Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B569065.png)







![3-[2-(5-Cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)diazenyl]-4-methoxybenzenesulfonic Acid](/img/structure/B569079.png)

